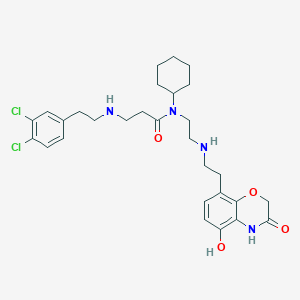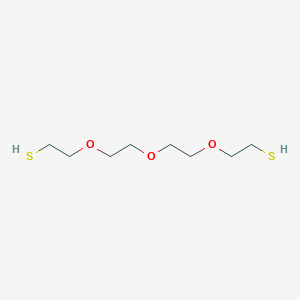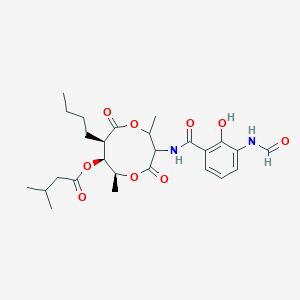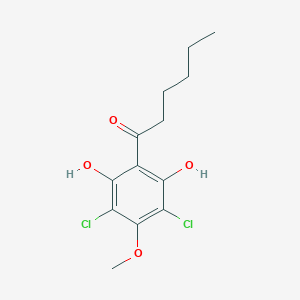
AZ505
Vue d'ensemble
Description
AZ505 est un inhibiteur puissant et sélectif de la méthyltransférase de lysine protéique connue sous le nom de protéine contenant le domaine SET et MYND 2 (SMYD2). Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la méthylation des protéines histones et non histones, qui joue un rôle crucial dans la régulation de l'expression des gènes et des états de la chromatine. This compound s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de l'épigénétique .
Applications De Recherche Scientifique
Chemistry: In chemistry, AZ505 is used as a tool compound to study the inhibition of SMYD2 and its effects on the methylation of histone and non-histone proteins. This research helps to elucidate the role of SMYD2 in gene regulation and chromatin states .
Biology: In biology, this compound is used to investigate the biological functions of SMYD2 and its role in various cellular processes. Studies have shown that this compound can modulate the activity of SMYD2, leading to changes in gene expression and cellular behavior .
Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the methylation of proteins involved in tumorigenesis. Research has demonstrated that this compound can suppress the growth of cancer cells and enhance the proinflammatory response of infected macrophages .
Industry: In the industrial sector, this compound is used in the development of new therapeutic agents targeting SMYD2. Its selective inhibition of SMYD2 makes it a valuable compound for drug discovery and development .
Mécanisme D'action
Target of Action
AZ505 is a potent and selective inhibitor of the SET and MYND domain-containing 2 protein (SMYD2) . SMYD2 is a protein lysine methyltransferase that catalyzes the methylation of both histone and non-histone protein substrates .
Mode of Action
This compound binds to SMYD2 in a substrate-competitive manner . It binds into the peptide binding groove of SMYD2, competing with the peptide substrates rather than the co-factor . This interaction inhibits SMYD2-mediated methylation in cells .
Biochemical Pathways
SMYD2 activity is required for normal organismal development and the regulation of a series of pathophysiological processes . SMYD2 methylates histone H3 at lysine 4 (H3K4) or lysine 36 (H3K36) and diverse nonhistone proteins . Aberrant SMYD2 expression and its dysfunction are often closely related to multiple diseases .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
Inhibition of SMYD2 by this compound has been associated with suppressed multiplication of certain pathogens and enhanced protective proinflammatory response of infected macrophages in vitro . This suggests that the pathogen may take advantage of SMYD2, among other methyltransferases, to modulate host macrophage activity in order to survive in the host organism .
Analyse Biochimique
Biochemical Properties
AZ505 interacts with the enzyme SMYD2, a protein lysine methyltransferase . The inhibitory potency of this compound towards SMYD2 is in the submicromolar range, with an IC50 value of 0.12 μM . This interaction is primarily driven by entropy, suggesting that binding is mediated by hydrophobic interactions with a few specific hydrogen bonds .
Cellular Effects
The effects of this compound on cells are largely due to its inhibition of SMYD2. By inhibiting this enzyme, this compound can potentially alter cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SMYD2 and inhibiting its methyltransferase activity . This can lead to changes in gene expression and potentially disrupt the function of proteins that are normally methylated by SMYD2 .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Given its potent inhibitory activity, it is likely that this compound would have immediate effects on SMYD2 activity. Long-term effects could include changes in cellular function due to altered protein methylation patterns .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibitory activity, it is likely that higher doses of this compound would result in more pronounced inhibition of SMYD2 .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation, specifically the methylation of lysine residues by SMYD2 . By inhibiting SMYD2, this compound could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its small size and hydrophobic nature, it is likely that this compound can readily diffuse across cell membranes .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the localization of its target, SMYD2. As a histone methyltransferase, SMYD2 is primarily found in the nucleus, suggesting that this compound would also localize to this compartment .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'AZ505 implique une série de réactions chimiques qui conduisent à la formation d'un composé benzooxazinyl-éthylaminoéthyl-propanamideLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. L'utilisation de méthodes de criblage chimique à haut débit et de techniques de purification avancées, telles que la chromatographie, garantit la production d'this compound de haute qualité adapté à la recherche et aux applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
Types de réactions : L'AZ505 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions peuvent impliquer le remplacement d'atomes ou de groupes spécifiques au sein de la molécule, conduisant à la formation de divers dérivés.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les solvants organiques, les acides, les bases et les catalyseurs. Les conditions de réaction sont généralement optimisées pour obtenir la transformation souhaitée tout en maintenant l'intégrité du composé.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l'this compound dépendent des réactifs et des conditions spécifiques utilisés. Ces produits peuvent inclure divers dérivés substitués de l'this compound, qui peuvent présenter des activités biologiques et des propriétés différentes .
4. Applications de recherche scientifique
Chimie : En chimie, l'this compound est utilisé comme composé outil pour étudier l'inhibition de SMYD2 et ses effets sur la méthylation des protéines histones et non histones. Cette recherche contribue à élucider le rôle de SMYD2 dans la régulation des gènes et les états de la chromatine .
Biologie : En biologie, l'this compound est utilisé pour étudier les fonctions biologiques de SMYD2 et son rôle dans divers processus cellulaires. Des études ont montré que l'this compound peut moduler l'activité de SMYD2, conduisant à des changements dans l'expression des gènes et le comportement cellulaire .
Médecine : En médecine, l'this compound a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la méthylation des protéines impliquées dans la tumorigenèse. La recherche a démontré que l'this compound peut supprimer la croissance des cellules cancéreuses et améliorer la réponse pro-inflammatoire des macrophages infectés .
Industrie : Dans le secteur industriel, l'this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant SMYD2. Son inhibition sélective de SMYD2 en fait un composé précieux pour la découverte et le développement de médicaments .
5. Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive la liaison du substrat de SMYD2. Il se lie à la gorge de liaison des peptides de l'enzyme, empêchant la méthylation des protéines histones et non histones. Cette inhibition dépend de la présence du cofacteur S-adénosylméthionine (SAM). En bloquant l'activité de méthylation de SMYD2, this compound peut moduler l'expression des gènes et les états de la chromatine, conduisant à divers effets biologiques .
Composés similaires:
- LLY-507
- BAY-598
- BCI-121
- EPZ031686
Comparaison : this compound est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de SMYD2. Comparé à d'autres composés similaires, this compound présente une valeur IC50 significativement plus faible, indiquant sa forte activité inhibitrice. De plus, this compound a montré des effets hors cible minimes sur d'autres méthyltransférases de lysine protéique, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de SMYD2 .
Comparaison Avec Des Composés Similaires
- LLY-507
- BAY-598
- BCI-121
- EPZ031686
Comparison: AZ505 is unique in its high selectivity and potency as an inhibitor of SMYD2. Compared to other similar compounds, this compound exhibits a significantly lower IC50 value, indicating its strong inhibitory activity. Additionally, this compound has shown minimal off-target effects on other protein lysine methyltransferases, making it a valuable tool for studying the specific functions of SMYD2 .
Propriétés
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVHXXKHSODII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AZ505 and how does it exert its effects?
A1: this compound is a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase enzyme. [, , , , , , , ] It binds to SMYD2, preventing the methylation of target proteins, including histones and non-histone proteins. This inhibition of SMYD2 activity disrupts various downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation. [, , , , , , , , , , ]
Q2: What is the full chemical name and molecular formula of this compound?
A2: The full chemical name of this compound is N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide. While its molecular formula is not explicitly stated in the provided research, it can be deduced as C31H41Cl2N5O4 based on the chemical name.
Q3: Can you elaborate on the role of SMYD2 in disease and how this compound's inhibitory action is relevant?
A3: SMYD2 has been implicated in various diseases, including cancer [, , , , ], renal fibrosis [], and autosomal dominant polycystic kidney disease (ADPKD). [, , ] By inhibiting SMYD2, this compound has demonstrated therapeutic potential in preclinical models of these diseases. For instance, in cancer models, this compound suppressed tumor growth and metastasis, [, , , ] while in ADPKD models, it significantly delayed cyst growth. [, , ]
Q4: The research mentions this compound's influence on gene expression. Can you elaborate on specific genes and their relevance?
A5: this compound affects the expression of several genes involved in different cellular processes. For instance, it upregulates osteoblast marker genes like Runx2 and osteocalcin, while downregulating osteoclast marker genes like cathepsin K and DC-STAMP. [] In the context of renal fibrosis, this compound suppresses the expression of profibrotic genes like α-SMA, fibronectin, and collagens. [] It also influences the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. [, , , ]
Q5: Does this compound affect any specific signaling pathways?
A6: Yes, this compound has been shown to modulate several key signaling pathways. For example, it inhibits the phosphorylation of SMAD3, ERK1/2, AKT, STAT3, and NF-κB, which are implicated in inflammation and fibrosis. [] It also suppresses the activation of STAT3 and NF-κB, further reducing inflammation. [] Furthermore, this compound impacts the cGAS-STING pathway, leading to antitumor immunity. []
Q6: Are there any known resistance mechanisms to this compound?
A6: While the provided research doesn't explicitly describe resistance mechanisms to this compound, it's a crucial aspect to consider in drug development. Potential mechanisms could involve mutations in SMYD2 that hinder this compound binding or upregulation of compensatory pathways that bypass SMYD2 activity. Further research is needed to fully understand and address potential resistance mechanisms.
Q7: What about the safety profile of this compound?
A7: While the provided research primarily focuses on the mechanisms of action and efficacy of this compound, further studies are needed to comprehensively assess its safety profile in humans. It is crucial to determine potential adverse effects, long-term toxicity, and therapeutic window to ensure its safe clinical application.
Q8: How does this compound interact with the DNA damage repair pathway?
A9: this compound influences the non-homologous end joining (NHEJ) pathway, a crucial mechanism for repairing DNA double-strand breaks. It does so by inhibiting SMYD2-mediated methylation of Ku70, a key protein in the NHEJ pathway. [] This inhibition impairs NHEJ repair, leading to persistent DNA damage and ultimately triggering antitumor immunity. []
Q9: The research mentions the use of this compound in different models. Can you provide examples?
A9: this compound has been investigated in various models, including:
- Cell culture models: Used to study its effects on osteoblast and osteoclast differentiation, [] as well as renal fibroblast activation. []
- Animal models: Employed to evaluate its impact on bone metabolism in mice [] and to investigate its therapeutic potential in models of renal fibrosis [] and ADPKD. [, , ]
- Human tissue samples: Analyzed to assess SMYD2 expression levels in ADPKD patients. [, ]
Q10: What are the implications of this compound modulating TMPRSS2 expression?
A11: This is a significant finding, particularly in the context of viral infections. this compound was shown to downregulate TMPRSS2, a serine protease that facilitates the entry of certain viruses, including SARS-CoV-2, into host cells. [] This downregulation of TMPRSS2 by this compound led to decreased SARS-CoV-2 infection in human cell lines, suggesting its potential as an antiviral agent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)



![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)
![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)

![2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B522001.png)
![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)
